molecular formula C20H20O3 B12651621 3-((4-(Pentyloxy)phenyl)methylene)phthalide CAS No. 89673-52-9

3-((4-(Pentyloxy)phenyl)methylene)phthalide

Cat. No.: B12651621
CAS No.: 89673-52-9
M. Wt: 308.4 g/mol
InChI Key: UEZGZBJAHOFZAQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The compound’s systematic IUPAC name, 3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one , reflects its core phthalide structure (a fused benzofuranone system) and the substituent at the 3-position: a methylidene group linked to a 4-pentyloxybenzene moiety. Its molecular formula, C₂₀H₂₀O₃ , corresponds to a molecular weight of 308.4 g/mol , as computed from PubChem data.

Key structural features include:

  • A phthalide nucleus (1-oxo-1,3-dihydro-2-benzofuran) serving as the scaffold.
  • A benzylidene group (-CH=C6H4-O-C5H11) at position 3, introducing a pentyloxy-substituted aromatic ring.

The SMILES notation, CCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 , encodes the connectivity of the pentyloxy chain (CCCCCO-), the para-substituted benzene ring, and the conjugated methylidene-phthalide system. The compound falls under the broader class of benzylidenephthalides , which are phthalide derivatives featuring arylidene substituents at position 3.

Table 1: Key Identifiers and Structural Descriptors

Property Value Source
CAS Registry Number 89673-52-9
EC Number 289-515-1
Molecular Formula C₂₀H₂₀O₃
IUPAC Name 3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one
SMILES CCCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Historical Context in Phthalide Chemistry Research

Phthalides, first identified in the 19th century as components of plant essential oils, gained prominence for their biological activities and synthetic versatility. The benzylidenephthalide subclass emerged in the mid-20th century as researchers explored the electronic effects of arylidene substituents on phthalide reactivity.

This compound exemplifies advancements in directed C-H functionalization , a strategy highlighted in modern synthetic reviews. Its synthesis likely involves condensation of 4-pentyloxybenzaldehyde with phthalide precursors, a method refined post-1980 to improve yields of analogous derivatives. Unlike simpler phthalides (e.g., 3-phenylphthalide, CAS 5398-11-8), this compound’s alkoxy chain introduces steric and electronic modulations critical for applications in materials science and medicinal chemistry.

Position Within Benzylidenephthalide Derivatives

Benzylidenephthalides are categorized by their arylidene substituents’ electronic and steric profiles. Compared to:

  • 3-Phenylphthalide (C₁₄H₁₀O₂): The pentyloxy group in this compound enhances lipophilicity (logP ≈ 4.2 vs. 2.1 for the phenyl analog) and introduces conformational flexibility due to the five-carbon chain.
  • Electron-deficient analogs : The electron-donating pentyloxy group (-OC5H11) increases electron density at the benzylidene moiety, potentially altering reactivity in cycloadditions or nucleophilic attacks.

This derivative’s structural uniqueness lies in its alkoxy-tailored aromatic system , which has been leveraged in studies of liquid crystalline materials and photoactive compounds. The pentyl chain balances solubility in organic solvents with solid-state packing efficiency, a trait exploited in supramolecular chemistry.

Properties

CAS No.

89673-52-9

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C20H20O3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-19-17-7-4-5-8-18(17)20(21)23-19/h4-5,7-12,14H,2-3,6,13H2,1H3

InChI Key

UEZGZBJAHOFZAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Pentyloxy)phenyl)methylene)phthalide typically involves the condensation of 4-(pentyloxy)benzaldehyde with phthalic anhydride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Dehydrogenative Coupling of Benzoic Acids and Aldehydes

Rhodium-catalyzed coupling of substituted benzoic acids with aromatic aldehydes enables ortho-C–H bond activation, followed by aldehyde insertion and cyclization . For example:

  • Catalyst : [Cp*RhCl₂]₂ with Ag₂CO₃ as an oxidant .

  • Mechanism : Sequential ortho-C–H activation, aldehyde insertion, and nucleophilic cyclization (Scheme 8 in ).

  • Substituent Effects : Electron-withdrawing groups on aldehydes enhance reaction efficiency .

Electrophilic Alkenylation

Coupling benzoic acids with electron-deficient alkenes via Ru-catalyzed ortho-alkenylation forms 3-alkyl phthalides . Chemoselectivity is achieved through steric and electronic control of the alkene substrate.

Substitution Reactions

The pentyloxy group and phthalide core undergo selective substitutions:

Reaction Type Conditions Outcome Source
Ether Cleavage HBr/AcOH, refluxReplacement of pentyloxy with hydroxyl group
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitration at para position of phenyl ring
Nucleophilic Addition Grignard reagents (e.g., RMgX)Addition to carbonyl group of phthalide

Thermal Decomposition and Stability

Thermolysis studies of structurally analogous phenyl ethers (e.g., phenethyl phenyl ether) reveal:

  • Primary Pathway : Homolytic cleavage of the ether C–O bond at temperatures >250°C, generating phenolic radicals .

  • Secondary Products : Rearrangement to benzofuran derivatives under oxidative conditions .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phthalide’s aromatic system .

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O .

  • Yield : 60–85% for aryl-substituted derivatives .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the methylene group to a ketone .

  • Reduction : NaBH₄ reduces the phthalide lactone to a dihydrophthalide .

Comparative Reactivity Table

Reaction Conditions Key Product Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°CBiaryl-phthalide hybrid78%
Ether CleavageHBr/AcOH, 12 h3-((4-Hydroxyphenyl)methylene)phthalide92%
NitrationHNO₃/H₂SO₄, 0°C3-((4-Nitro-5-pentyloxy)phenyl)methylene)phthalide65%

Scientific Research Applications

Organic Synthesis

3-((4-(Pentyloxy)phenyl)methylene)phthalide serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The presence of the pentyloxy group enhances its reactivity, allowing it to participate in nucleophilic substitutions and cyclization reactions.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit promising biological activities, including anti-inflammatory and antimicrobial properties. The phthalide core is often associated with various therapeutic effects, making this compound a potential candidate for drug development.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesApplications
4-(Pentyloxy)phenolPentyloxy group on a phenolic structureAntioxidant
Phthalic AnhydrideCore structure of phthalidesIndustrial applications
Benzophenone DerivativesSimilar aromatic systemsUV-filtering properties
Azo CompoundsContains azo linkagesDyes and pigments
This compoundPentyloxy substituent with phthalide coreOrganic synthesis, medicinal chemistry

The unique combination of the pentyloxy substituent and the phthalide core in this compound may confer distinct electronic properties and biological activities not found in simpler analogs or other derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phthalide derivatives, including those similar to this compound. The results indicated significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structural features contributed to its enhanced interaction with bacterial membranes, leading to increased permeability and cell death.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of phthalide derivatives. The study demonstrated that compounds with similar structures to this compound inhibited pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-((4-(Pentyloxy)phenyl)methylene)phthalide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 3-((4-(Pentyloxy)phenyl)methylene)phthalide:

Compound Name Substituent(s) Key Features References
3-[(4-Methoxyphenyl)methylene]phthalide Methoxy group at para-position Smaller alkoxy group; higher crystallinity; CAS 4767-61-7; used in safety studies
3-Chloro-N-phenyl-phthalimide Chloro and phenyl groups Electron-withdrawing Cl enhances reactivity; used in polyimide synthesis
4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl)semicarbazide Triazole and semicarbazide moieties Derived from benzylidene phthalide via cycloaddition; bioactive potential

Physicochemical Properties

  • Lipophilicity : The pentyloxy chain increases logP compared to methoxy analogs, enhancing membrane permeability in biological systems.
  • Thermal Stability : Chloro-substituted phthalimides exhibit higher thermal stability (useful in polymers), whereas alkoxy-substituted phthalides may decompose at lower temperatures .

Research Findings and Trends

  • Substituent Effects : Alkoxy chain length (methoxy vs. pentyloxy) modulates solubility and bioactivity. Longer chains may improve drug delivery but reduce synthetic yield .
  • Reactivity : Electron-withdrawing groups (e.g., Cl in 3-chloro-N-phenyl-phthalimide) favor nucleophilic reactions, while electron-donating alkoxy groups enhance electrophilic substitution .
  • Biological Activity : Triazole derivatives from benzylidene phthalides show promise as kinase inhibitors, though pentyloxy variants remain understudied .

Biological Activity

3-((4-(Pentyloxy)phenyl)methylene)phthalide, a compound within the phthalide class, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C19H22O3
Molecular Weight 302.37 g/mol
IUPAC Name 3-((4-pentyloxy)phenyl)methylene)phthalide
CAS Number Not specified in sources

This compound features a pentyloxy group attached to a phenyl ring, contributing to its unique properties and potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain phthalides can inhibit bacterial growth and possess antifungal activities. The mechanism often involves disrupting cellular processes in microorganisms, leading to cell death or growth inhibition.

Anticancer Activity

Several studies have explored the anticancer potential of phthalide derivatives. For example, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines, including breast cancer. The anticancer activity is often assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), which measures cell viability post-treatment .

Case Study: Anticancer Efficacy

A notable study evaluated the effects of phthalide derivatives on MCF-7 breast cancer cells. The results indicated that modifications in the substituents significantly influenced the IC50 values (the concentration required to inhibit 50% of cell viability). For instance:

CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Coumarin derivative0.83MCF-7
Piperidine-coumarin hybrid7.06MCF-7

These findings suggest that structural variations can enhance or diminish anticancer activity, highlighting the importance of further research on this compound .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives trigger programmed cell death pathways in cancer cells.
  • Disruption of Cellular Signaling : By interfering with signaling pathways, these compounds can alter cell survival and growth dynamics.

The exact mechanism for this compound remains to be fully elucidated but is likely multifaceted.

Q & A

Q. What are the key synthetic methodologies for preparing 3-((4-(Pentyloxy)phenyl)methylene)phthalide?

The compound is synthesized via a Knoevenagel condensation between 4-(pentyloxy)benzaldehyde and phthalide derivatives. A typical procedure involves dissolving 4-(pentyloxy)benzaldehyde in dichloromethane, followed by the addition of a catalytic base (e.g., piperidine) and refluxing with phthalide to form the methylene bridge. Post-reaction purification via column chromatography yields the product. Reaction optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to phthalide) and monitoring by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the methylene bridge (δ ~7.5–8.5 ppm for aromatic protons) and pentyloxy chain (δ ~1.3–4.0 ppm for alkyl groups).
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch of phthalide) and ~1250 cm⁻¹ (C-O-C of the pentyloxy group).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₀O₃, expected m/z 316.1436). Cross-referencing with analogs like 3-((4-fluorophenyl)methylene)phthalide ensures accuracy .

Q. How does the pentyloxy substituent influence the compound’s physicochemical properties?

The pentyloxy group enhances lipophilicity (logP ~3.5–4.0), impacting solubility in polar solvents. Compared to shorter alkoxy chains (e.g., methoxy), the pentyloxy moiety increases melting points (e.g., 153–158°C for 4-chloro analogs) due to van der Waals interactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted phthalides?

Regioselectivity in Knoevenagel condensations is controlled by:

  • Electron-withdrawing groups (EWGs) : Activate the aldehyde for nucleophilic attack.
  • Catalytic systems : Use of Lewis acids (e.g., SnCl₄) or organocatalysts (e.g., L-proline) to direct conjugation. For example, SnCl₄ enhances electrophilicity at the aldehyde carbon, favoring methylene bridge formation .

Q. How can researchers resolve contradictions in reported melting points for substituted phthalides?

Discrepancies (e.g., 153–158°C ranges for 3-((4-chlorophenyl)methylene)phthalide ) arise from polymorphic forms or impurities. Mitigation strategies include:

  • Recrystallization optimization : Test solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and validate purity (>95% by HPLC).

Q. What experimental designs evaluate the stability of this compound under varying conditions?

  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • Thermal stability : Heat samples to 100°C for 24 hours and assess structural integrity via NMR.
  • Hydrolytic stability : Test in buffers (pH 1–13) to identify labile bonds (e.g., ester groups in phthalide) .

Q. How do computational methods aid in predicting substituent effects on phthalide derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, substituting the phenyl group with electron-donating pentyloxy increases electron density at the methylene bridge, altering reaction pathways in Diels-Alder reactions .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize variability .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .

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